molecular formula C12H17BrO2 B2423858 1-Bromo-4-(2,2-diethoxyethyl)benzene CAS No. 1068466-15-8

1-Bromo-4-(2,2-diethoxyethyl)benzene

Cat. No.: B2423858
CAS No.: 1068466-15-8
M. Wt: 273.17
InChI Key: KKXQPDVGCHACLD-UHFFFAOYSA-N
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Description

1-Bromo-4-(2,2-diethoxyethyl)benzene is an organic compound with the molecular formula C12H17BrO2. It is a brominated derivative of benzene, where the bromine atom is attached to the benzene ring at the para position relative to the 2,2-diethoxyethyl group. This compound is used in various chemical synthesis processes and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-(2,2-diethoxyethyl)benzene can be synthesized through several methods. One common method involves the bromination of 4-(2,2-diethoxyethyl)benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is typically carried out in an inert solvent such as dichloromethane or carbon tetrachloride at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-(2,2-diethoxyethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Coupling Reactions: Palladium catalysts such as palladium(II) acetate (Pd(OAc)2) and bases like potassium carbonate (K2CO3) are used in solvents like tetrahydrofuran (THF).

    Reduction Reactions: Lithium aluminum hydride (LiAlH4) in ether or tetrahydrofuran (THF) is commonly used.

Major Products Formed

    Substitution Reactions: Products include 4-(2,2-diethoxyethyl)aniline, 4-(2,2-diethoxyethyl)thiophenol, and 4-(2,2-diethoxyethyl)phenol.

    Coupling Reactions: Biaryl compounds with various functional groups.

    Reduction Reactions: 4-(2,2-diethoxyethyl)benzene.

Scientific Research Applications

1-Bromo-4-(2,2-diethoxyethyl)benzene is used in various scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds and drug discovery.

    Material Science: It is employed in the synthesis of polymers and advanced materials with specific properties.

    Biological Studies: It is used to study the effects of brominated compounds on biological systems.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(2,2-diethoxyethyl)benzene depends on the specific reaction it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic aromatic substitution mechanism. In coupling reactions, the compound undergoes oxidative addition, transmetalation, and reductive elimination steps catalyzed by palladium complexes.

Comparison with Similar Compounds

1-Bromo-4-(2,2-diethoxyethyl)benzene can be compared with other brominated benzene derivatives such as:

    1-Bromo-4-(2-bromoethyl)benzene: Similar in structure but with an additional bromine atom on the ethyl group.

    1-Bromo-4-((2-ethylhexyl)oxy)benzene: Contains a longer alkyl chain, leading to different physical properties.

    1-Bromo-4-(2,2-dimethoxyethyl)benzene: Similar structure but with methoxy groups instead of ethoxy groups, affecting reactivity and solubility.

The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and applications in various fields of research.

Properties

IUPAC Name

1-bromo-4-(2,2-diethoxyethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrO2/c1-3-14-12(15-4-2)9-10-5-7-11(13)8-6-10/h5-8,12H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKXQPDVGCHACLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CC1=CC=C(C=C1)Br)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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